2-Isobutyl-3,5,6-trimethylpyrazine chemical properties and structure
2-Isobutyl-3,5,6-trimethylpyrazine chemical properties and structure
An In-Depth Technical Guide to 2-Isobutyl-3,5,6-trimethylpyrazine
Authored by: Gemini, Senior Application Scientist
Introduction
2-Isobutyl-3,5,6-trimethylpyrazine is a substituted pyrazine that plays a significant role in the flavor and fragrance industry. Pyrazines, as a class of heterocyclic aromatic compounds, are renowned for their potent and diverse sensory profiles, often associated with roasted, nutty, toasted, and earthy aromas. These compounds are naturally formed during Maillard reactions and fermentation processes, contributing significantly to the characteristic flavors of coffee, cocoa, roasted nuts, and baked goods.[1] This guide provides a comprehensive technical overview of 2-isobutyl-3,5,6-trimethylpyrazine, detailing its chemical structure, properties, synthesis, analytical characterization, and applications for researchers, scientists, and professionals in flavor chemistry and product development.
Chemical Structure and Physicochemical Properties
The unique sensory characteristics of 2-isobutyl-3,5,6-trimethylpyrazine are a direct result of its molecular architecture. The pyrazine ring provides the core aromaticity, while the alkyl substituents modulate its volatility, hydrophobicity, and interaction with olfactory receptors.
Molecular Structure
The IUPAC name for this compound is 2,3,5-trimethyl-6-(2-methylpropyl)pyrazine.[2] The structure consists of a central pyrazine ring substituted with three methyl groups at positions 3, 5, and 6, and an isobutyl group at position 2.
Caption: 2D structure of 2-Isobutyl-3,5,6-trimethylpyrazine.
Physicochemical Data
A summary of the key physicochemical properties of 2-isobutyl-3,5,6-trimethylpyrazine is presented in the table below. These properties are crucial for understanding its behavior in various applications, including its volatility, solubility, and stability.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂ | [2][3] |
| Molecular Weight | 178.27 g/mol | [2][3] |
| CAS Number | 46187-37-5 | [2][3] |
| IUPAC Name | 2,3,5-trimethyl-6-(2-methylpropyl)pyrazine | [2] |
| Appearance | Colorless to pale yellow liquid (estimated) | [4][5] |
| Boiling Point | 259-260 °C at 760 mm Hg (estimated for a related isomer) | [5] |
| logP (o/w) | 2.6 (Computed) | [2] |
| Solubility | Soluble in alcohol; insoluble in water. | [4] |
Synthesis and Manufacturing
The synthesis of alkylpyrazines is a well-established area of organic chemistry, often relying on the condensation of α-dicarbonyl compounds with 1,2-diamines. The Gutknecht pyrazine synthesis is a foundational method for creating the pyrazine ring system.[6]
Proposed Synthetic Pathway
While specific manufacturing protocols for 2-isobutyl-3,5,6-trimethylpyrazine are proprietary, a plausible and logical synthetic route can be derived from established pyrazine synthesis methodologies. A likely approach involves the condensation of an appropriate α-dicarbonyl compound with a 1,2-diamine. For this specific molecule, the reaction would likely involve 3-isobutyl-2-aminobutanal (or a related precursor) and 2,3-diaminobutane.
A more common industrial approach involves the condensation of a 1,2-diamine with an α-hydroxyketone, followed by oxidation. For instance, the synthesis could involve the reaction of 2,3-diaminobutane with 1-hydroxy-4-methyl-2-pentanone.
Caption: Proposed synthesis workflow for 2-isobutyl-3,5,6-trimethylpyrazine.
Causality in Synthesis: The choice of reactants is dictated by the desired substitution pattern on the final pyrazine ring. The condensation reaction forms a dihydropyrazine intermediate, which is not fully aromatic. The subsequent oxidation step is critical to aromatize the ring, yielding the stable pyrazine product. This two-step process is a common and efficient strategy for constructing substituted pyrazines.[7]
Analytical Characterization
The identification and quantification of 2-isobutyl-3,5,6-trimethylpyrazine, especially in complex matrices like food and fragrances, require sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideally suited for analyzing volatile and semi-volatile compounds like pyrazines. The gas chromatograph separates the compound from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound and detects the resulting ions, providing a unique mass spectrum that serves as a molecular fingerprint.
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is adapted from methodologies used for analyzing trace levels of potent aroma compounds, including other pyrazines, in aqueous or food matrices.[8]
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Sample Preparation: Place the sample (e.g., 5 mL of liquid or 1 g of homogenized solid) into a 20 mL headspace vial. If applicable, add a salt solution (e.g., NaCl) to increase the ionic strength and promote the release of volatile compounds into the headspace.[8]
-
Headspace Extraction: Equilibrate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the analyte to partition into the headspace.[9]
-
SPME Adsorption: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[9]
-
GC Injection: Transfer the SPME fiber to the heated injection port of the GC, where the adsorbed analytes are thermally desorbed onto the GC column.
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX or DB-5) and a temperature program to separate the analytes.[9]
-
Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode. The mass spectrum for 2-isobutyl-3,5,6-trimethylpyrazine will show a molecular ion peak (M+) at m/z 178, corresponding to its molecular weight.[3] Key fragment ions would be expected from the loss of alkyl groups.
Caption: General workflow for the analysis of pyrazines using HS-SPME-GC-MS.
Spectroscopic Data
-
Mass Spectrometry: The NIST WebBook provides mass spectrum data for 2-(2-Methylpropyl)-3,5,6-trimethylpyrazine. The molecular ion peak is observed at m/z 178.[3] A prominent fragment ion would be expected at m/z 136, corresponding to the loss of a propyl group (C₃H₆).
-
¹H NMR: Proton NMR would show characteristic signals for the three distinct methyl groups on the pyrazine ring, as well as signals for the isobutyl group (a doublet for the two methyls, a multiplet for the CH, and a doublet for the CH₂).
-
¹³C NMR: Carbon NMR would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum would exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region and aromatic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Applications in the Flavor and Fragrance Industry
2-Isobutyl-3,5,6-trimethylpyrazine is valued for its ability to impart potent and authentic roasted and nutty notes to a wide variety of products. Its sensory profile is often described as having cocoa, hazelnut, musty, and earthy characteristics.[4]
-
Flavor Applications: It is a key component in the formulation of chocolate, coffee, and nut flavors. It enhances the sensory experience in baked goods, confectionery, and beverages by providing a rich, roasted background note.[1] Its high odor impact means it is effective even at very low concentrations.[6]
-
Fragrance Applications: In perfumery, its warm, gourmand notes can add a unique and long-lasting character to fragrances, particularly in oriental and ambery compositions.[1][6]
Safety and Toxicology
For any compound used in food and consumer products, a thorough understanding of its safety profile is essential.
Handling and Storage
Standard laboratory and industrial hygiene practices should be followed when handling this compound. This includes using adequate ventilation, wearing personal protective equipment such as safety goggles and gloves, and avoiding direct contact with skin and eyes.[10][11] The material should be stored in a cool, well-ventilated place, away from heat and sources of ignition.[10][12]
Toxicological Profile
Detailed toxicological data for 2-isobutyl-3,5,6-trimethylpyrazine is limited. However, safety assessments for structurally related pyrazines provide valuable insights. For instance, a safety assessment for 2-isobutyl-3-methylpyrazine concluded that it is not expected to be genotoxic, based on data from the read-across analog 2,3,5-trimethylpyrazine.[13] The total systemic exposure to these compounds at current usage levels in fragrances is generally considered to be below the threshold of toxicological concern (TTC).[13] A Safety Data Sheet for a mixture containing 2-isobutyl-3,5(and 3,6)-dimethylpyrazine indicates it is a combustible liquid that may be harmful if swallowed and can cause skin and eye irritation.[10]
Conclusion
2-Isobutyl-3,5,6-trimethylpyrazine is a potent and versatile aroma chemical with significant applications in the flavor and fragrance industry. Its distinct nutty and roasted sensory profile makes it an invaluable tool for creating authentic and appealing consumer products. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective and safe use. While specific toxicological data on this molecule is sparse, information from structurally related compounds supports its continued use under current industry guidelines. Future research could focus on elucidating its metabolic pathways and further detailing its interactions with human olfactory receptors to enable more targeted and innovative applications.
References
- Vertex AI Search. (n.d.). 2-Isobutyl-3-Methylpyrazine: Elevating Flavors & Fragrances.
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- PubChem. (n.d.). 2-Isobutyl-3-methyl pyrazine. National Center for Biotechnology Information.
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-isobutyl-3-methylpyrazine, CAS Registry Number 13925-06-9. Food and Chemical Toxicology.
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- The Good Scents Company. (n.d.). 2,3,5-trimethyl-6-(2-methyl butyl) pyrazine.
- Inno Pharmchem. (n.d.). The Power of Pyrazines: Enhancing Flavors with 2,3,5-Trimethylpyrazine.
- ResearchGate. (2025). Automated analysis of geosmin, 2-methyl-isoborneol, 2-isopropyl-3-methoxypyrazine, 2-isobutyl-3-methoxypyrazine and 2,4,6-trichloroanisole in water by SPME-GC-ITDMS/MS.
- Wikipedia. (n.d.). 2,3,5-Trimethylpyrazine.
- MDPI. (2024). Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu.
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